2-Hydroxyethyl Nortadalafil-d4
Description
Properties
Molecular Formula |
C₂₃H₁₇D₄N₃O₅ |
|---|---|
Molecular Weight |
423.45 |
Synonyms |
(6R,12aR)-rel-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(2-hydroxyethyl)-pyrazino[1’,2’:1,6]pyrido[3,4-b]indole-1,4-dione-d4_x000B_ |
Origin of Product |
United States |
Advanced Analytical Characterization of 2 Hydroxyethyl Nortadalafil D4
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are fundamental in confirming the chemical structure of 2-Hydroxyethyl Nortadalafil-d4, verifying the incorporation and location of deuterium (B1214612) atoms, and ensuring its purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR, DOSY NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural analysis of molecules. For this compound, NMR is crucial for confirming the identity of the molecule and pinpointing the location of the deuterium labels.
¹H NMR (Proton NMR): In ¹H NMR analysis, the primary distinction between 2-Hydroxyethyl Nortadalafil (B1662904) and its d4 analogue would be the absence of signals corresponding to the four protons that have been replaced by deuterium. Given that the deuteration is often on the ethyl group for stability and synthetic accessibility, one would expect the signals for the -CH2CH2OH moiety to be significantly altered or absent. The integration of the remaining proton signals would be consistent with the non-deuterated parts of the molecule. For the parent compound, aminotadalafil, specific proton signals have been previously characterized and serve as a reference. lawdata.com.tw
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons directly bonded to deuterium atoms will exhibit a characteristic triplet splitting pattern due to spin-spin coupling with deuterium (which has a spin I=1). Furthermore, these signals will be shifted slightly upfield compared to their protonated counterparts. This technique can unequivocally confirm the positions of deuteration.
DOSY NMR (Diffusion-Ordered Spectroscopy): DOSY NMR is used to separate the NMR signals of different species in a mixture based on their diffusion coefficients. This can be applied to assess the purity of the this compound sample, ensuring that it is free from its non-deuterated counterpart or other impurities.
Table 1: Hypothetical ¹H NMR Data Comparison This table is illustrative and based on the expected spectral changes due to deuteration on the hydroxyethyl (B10761427) group.
| Proton Assignment (Parent Compound) | Expected Chemical Shift (ppm) | Expected Signal in d4 Analogue |
|---|---|---|
| Aromatic Protons | 6.8 - 7.5 | Unchanged |
| Piperonyl Protons (-O-CH2-O-) | ~5.9 | Unchanged |
| Pyridoindole Ring Protons | 3.0 - 5.0 | Unchanged |
| N-CH2- (Hydroxyethyl) | ~3.7 | Absent/Altered |
Mass Spectrometry (MS) Techniques (e.g., LC-MS/MS, HRMS, ESI-MS/MS, IT-TOF MS)
Mass spectrometry is indispensable for determining the molecular weight and confirming the elemental composition of this compound.
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule with high precision. For the non-deuterated 2-Hydroxyethyl Nortadalafil, the protonated species [M+H]⁺ was found to have an accurate mass of m/z 420.15614, corresponding to the molecular formula C₂₃H₂₂N₃O₅. nih.govresearchgate.net For the d4 analogue, the expected accurate mass of the [M+H]⁺ ion would be approximately 4 Da higher, allowing for precise confirmation of the incorporation of four deuterium atoms.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is the primary application for deuterated standards. In an LC-MS/MS method, the precursor ion (the protonated molecule) is selected and fragmented. The resulting product ions provide structural information. By comparing the fragmentation pattern of this compound with its non-deuterated analogue, the location of the deuterium labels can be confirmed. Fragments containing the deuterium atoms will show a mass shift of +4 Da, while fragments without the labels will have the same mass as those from the parent compound. nih.gov This technique is routinely used for the identification of tadalafil (B1681874) analogues in various matrices. tandfonline.com
Table 2: Expected Mass Spectrometry Data
| Parameter | 2-Hydroxyethyl Nortadalafil | This compound |
|---|---|---|
| Molecular Formula | C₂₃H₂₁N₃O₅ | C₂₃H₁₇D₄N₃O₅ |
| Molecular Weight | 419.43 | ~423.45 |
| [M+H]⁺ Accurate Mass | 420.15614 nih.govresearchgate.net | ~424.1813 |
Vibrational Spectroscopy (e.g., IR, Raman)
Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The primary utility in analyzing this compound lies in the detection of C-D bonds. The stretching frequency of a C-D bond appears at a significantly lower wavenumber (approx. 2100-2250 cm⁻¹) compared to a C-H bond (approx. 2800-3000 cm⁻¹). The presence of absorption bands in this specific region of the IR or Raman spectrum would provide direct evidence of deuteration.
Chromatographic Separation Techniques
Chromatography is essential for separating the analyte from complex matrices before detection and for assessing its purity. Due to the negligible difference in physicochemical properties, a deuterated standard like this compound will co-elute with its non-deuterated analogue under typical chromatographic conditions.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a cornerstone technique for the analysis of tadalafil and its analogues. nih.govacademicjournals.org A validated stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for quality control.
Method Development: A typical method would involve a C18 column with gradient or isocratic elution. The mobile phase often consists of a mixture of an aqueous component (like water or a phosphate (B84403) buffer with a pH modifier like formic acid) and an organic solvent (typically acetonitrile (B52724) or methanol). researchgate.net UV detection is commonly employed, with monitoring at a wavelength around 280 nm, where the indole (B1671886) chromophore exhibits strong absorbance. researchgate.net
Validation: The method would be validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. academicjournals.org The retention time of this compound would be virtually identical to that of the non-deuterated compound, making it an ideal internal standard for quantitation.
Table 3: Example HPLC Method Parameters for Tadalafil Analogue Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile researchgate.net |
| Elution | Gradient |
| Flow Rate | 0.8 - 1.0 mL/min academicjournals.org |
| Detection | UV at 280 nm researchgate.net |
| Column Temperature | 40 °C researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC) Applications
UPLC is a more recent evolution of HPLC that uses columns with smaller particle sizes (<2 µm), allowing for significantly faster analysis times and improved resolution. nih.gov
UPLC-MS/MS: The coupling of UPLC with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the rapid and sensitive screening and quantification of compounds in complex mixtures. nih.govelsevierpure.com In this application, this compound serves as an ideal internal standard. It is added to a sample at a known concentration at the beginning of the sample preparation process. Because it co-elutes with the non-deuterated analyte and experiences similar ionization effects in the MS source, it can effectively correct for variations in sample recovery and matrix effects. The ratio of the analyte's signal to the internal standard's signal is used to calculate the analyte's concentration, leading to highly accurate and precise quantification.
In Vitro Metabolic Pathway Elucidation and Enzymatic Studies
Identification of Key Metabolic Enzymes Involved in Nortadalafil (B1662904) Formation
Nortadalafil, also known as N-desmethyl Tadalafil (B1681874), is a primary metabolite of Tadalafil. The formation of Nortadalafil occurs through N-demethylation, a common Phase I metabolic reaction. Research into the metabolism of Tadalafil and structurally similar compounds, such as other phosphodiesterase type 5 (PDE5) inhibitors, has identified the key enzymes responsible for this transformation.
The principal enzyme involved in the metabolism of Tadalafil is Cytochrome P450 3A4 (CYP3A4). This hepatic enzyme is responsible for the majority of Tadalafil's clearance. The N-demethylation reaction that produces Nortadalafil is a key step in this metabolic cascade. Studies on sildenafil, another PDE5 inhibitor, show that its N-demethylation is also primarily mediated by CYP3A4, with a smaller contribution from CYP2C9. nih.gov This suggests that CYP3A4 is the key enzyme in the biotransformation of Tadalafil to Nortadalafil. In vitro studies using human liver microsomes have shown that Tadalafil exhibits negligible competitive inhibition of CYP3A4 but can act as a weak mechanism-based inhibitor. researchgate.net
In Vitro Biotransformation Models for 2-Hydroxyethyl Nortadalafil
To understand the metabolic fate of 2-Hydroxyethyl Nortadalafil, researchers employ various in vitro systems that simulate the body's metabolic machinery. These models are critical for identifying potential metabolites and the enzymes responsible for their formation.
Liver microsomes are vesicles derived from the endoplasmic reticulum of liver cells (hepatocytes) and are a rich source of drug-metabolizing enzymes, particularly Cytochrome P450s. thermofisher.comoyc.co.jp Microsomal incubation studies are a standard method to investigate Phase I metabolism. nih.govresearcher.life
In a typical assay, 2-Hydroxyethyl Nortadalafil-d4 would be incubated with liver microsomes (from humans or other species) in a buffered solution at 37°C. pharmaron.com The reaction requires cofactors, most notably NADPH, which provides the reducing equivalents needed for CYP450 enzyme function. oyc.co.jpnih.gov The reaction is allowed to proceed for a set period before being stopped, and the resulting mixture is analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent compound and any metabolites formed. researcher.life
Table 1: Typical Experimental Conditions for Liver Microsomal Stability Assays
| Parameter | Typical Value/Condition | Purpose |
| Test System | Human, Rat, or Mouse Liver Microsomes | Source of metabolic enzymes (CYPs, UGTs). |
| Protein Conc. | 0.25 - 1.0 mg/mL | To ensure sufficient enzymatic activity. nih.govpharmaron.com |
| Test Compound Conc. | 1 µM | A standard concentration for initial screening. pharmaron.com |
| Cofactor | NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate) | Essential for CYP450 enzyme activity. oyc.co.jp |
| Incubation Temp. | 37°C | To simulate physiological body temperature. nih.gov |
| Incubation Time | 0 to 60 minutes | To determine the rate of metabolism over time. pharmaron.com |
| Reaction Termination | Addition of organic solvent (e.g., acetonitrile (B52724), ethyl acetate) | To stop the enzymatic reaction and precipitate proteins. oyc.co.jp |
| Analysis Method | LC-MS/MS | To separate, identify, and quantify the parent compound and metabolites. |
While microsomes provide a comprehensive view of metabolism, they contain a mixture of many different enzymes. To identify the specific enzyme(s) responsible for metabolizing a compound, recombinant enzyme systems are used. bioivt.com These systems utilize specific human enzymes, such as individual CYP isozymes, that are expressed in cell lines (e.g., bacterial or insect cells). nih.govbioivt.com
By incubating this compound separately with a panel of different recombinant CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6), researchers can determine which specific enzyme has the highest rate of turnover for the compound. nih.gov This approach is crucial for predicting drug-drug interactions, as co-administration of a drug that inhibits a key metabolic enzyme can lead to altered drug levels.
Table 2: Key Recombinant Human CYP Enzymes Used in Drug Metabolism Studies
| Enzyme | Subfamily | Common Substrates/Function |
| CYP1A2 | CYP1 | Metabolism of aromatic hydrocarbons and caffeine. |
| CYP2C9 | CYP2 | Metabolism of NSAIDs (e.g., ibuprofen) and warfarin. |
| CYP2C19 | CYP2 | Metabolism of proton pump inhibitors (e.g., omeprazole). |
| CYP2D6 | CYP2 | Metabolism of many antidepressants and beta-blockers. |
| CYP3A4 | CYP3 | Metabolism of over 50% of clinically used drugs, including Tadalafil. |
Role of Deuteration in Tracing Metabolic Fates and Reaction Mechanisms
The "-d4" designation in this compound indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling is a powerful tool in metabolic research.
Deuterium labeling allows for the precise tracing of a compound and its metabolites through a biological system. nih.gov When a sample from an in vitro metabolism study is analyzed by mass spectrometry, the deuterated compound and its metabolites will have a distinct, higher mass than their unlabeled, endogenous counterparts. This mass shift makes them easy to distinguish and track, even at very low concentrations. nih.govnih.gov
Furthermore, deuteration can be used to investigate reaction mechanisms through the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the bond between carbon and hydrogen (C-H). If the breaking of this bond is the rate-limiting step in a metabolic reaction, the deuterated compound will be metabolized more slowly than its non-deuterated version. Observing a significant KIE can provide valuable insight into the specific biochemical steps of biotransformation.
Structural Identification of Minor and Novel Metabolites Related to Nortadalafil
The primary metabolic pathway for Tadalafil involves N-demethylation to Nortadalafil, followed by further reactions. The parent compound is predominantly metabolized by CYP3A to a catechol metabolite. This intermediate then undergoes methylation and extensive conjugation, primarily with glucuronic acid, to form a methylcatechol glucuronide, which is the major circulating metabolite. researchgate.net
In addition to these major pathways, other minor metabolites can be formed. The discovery of analogs like 2-hydroxyethylnortadalafil, often in unregulated dietary supplements, highlights the existence of novel related structures. researchgate.net Other identified analogs include chloropropanoylpretadalafil (B1145442) and cyclopentyl nortadalafil. nih.govresearchgate.net The structural elucidation of these novel compounds and any potential minor metabolites relies on sophisticated analytical techniques. High-resolution mass spectrometry (HRMS) provides precise mass measurements to determine the elemental formula, while tandem mass spectrometry (MS/MS) is used to fragment the molecule, offering clues about its structure. nih.gov For definitive structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is often employed. researchgate.net
Table 3: Examples of Tadalafil Analogs and Metabolites
| Compound Name | Relationship to Tadalafil | Method of Identification |
| Nortadalafil | N-demethylated metabolite | LC-MS |
| Methylcatechol glucuronide | Major circulating metabolite | In vitro/in vivo studies |
| 2-Hydroxyethylnortadalafil | Novel synthetic analog | HPLC-UV, NMR, HRAM-MS researchgate.net |
| Chloropropanoylpretadalafil | Novel synthetic analog | GC/FT-IR/MS, HRAM-MS nih.gov |
| Cyclopentyl nortadalafil | Novel synthetic analog | Not specified researchgate.net |
Role As a Reference Standard in Pharmaceutical and Forensic Chemistry
The precision of analytical measurements is paramount in both the pharmaceutical industry, to ensure the safety and efficacy of drugs, and in forensic chemistry, for the unambiguous identification of controlled or illicit substances. 2-Hydroxyethyl Nortadalafil-d4, as a stable isotope-labeled internal standard, plays a pivotal role in achieving this precision. Its chemical properties are virtually identical to its non-deuterated counterpart, 2-Hydroxyethyl Nortadalafil (B1662904), yet it is easily distinguishable by mass spectrometry due to its higher molecular weight. This characteristic allows it to be added to a sample at a known concentration at the beginning of the analytical process, compensating for any loss of analyte during sample preparation and analysis.
Development of Quality Control Standards for Tadalafil (B1681874) and Related Substances
The development of robust quality control (QC) standards is a mandatory requirement for the manufacturing of any active pharmaceutical ingredient (API), including Tadalafil. Regulatory bodies worldwide, such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), have stringent guidelines concerning the acceptable levels of impurities in drug substances. The presence of impurities, even in trace amounts, can potentially affect the safety and efficacy of the final drug product.
The synthesis of Tadalafil can result in the formation of several related substances or impurities. To meet regulatory requirements, these impurities must be identified, quantified, and controlled. This necessitates the availability of pure reference standards for each potential impurity. 2-Hydroxyethyl Nortadalafil is one such potential process-related impurity or degradation product of Tadalafil. The deuterated version, this compound, serves as an ideal internal standard in the analytical methods used to quantify the level of non-deuterated 2-Hydroxyethyl Nortadalafil and other related impurities in batches of Tadalafil API. By using a known amount of the deuterated standard, analytical chemists can accurately determine the concentration of the corresponding impurity, ensuring that each batch of Tadalafil meets the required purity specifications before being released to the market.
Impurity Profiling and Related Substance Detection in Active Pharmaceutical Ingredients (APIs)
Impurity profiling is the comprehensive process of identifying and quantifying all potential impurities in an API. This is a critical step in drug development and manufacturing, as the impurity profile of a drug can impact its stability, bioavailability, and toxicity. Research into the synthesis of Tadalafil has identified several potential impurities. acgpubs.orgresearchgate.net These can arise from the starting materials, intermediates, or degradation of the final product.
The use of this compound is instrumental in the sensitive and accurate methods required for impurity profiling. Techniques such as High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. In such methods, this compound is added to the Tadalafil API sample. During the analysis, the deuterated standard co-elutes with the non-deuterated impurity, but they are differentiated by their mass-to-charge ratios in the mass spectrometer. This allows for precise quantification of the impurity, even at very low levels, by comparing the signal intensity of the impurity to that of the known concentration of the internal standard. This process is essential for establishing a complete and accurate impurity profile of the Tadalafil API.
A study on the synthesis and characterization of Tadalafil-related substances identified six impurities at levels of 0.1-0.15% in the bulk drug. acgpubs.orgresearchgate.net The identification and synthesis of these impurities are crucial for their use as reference standards in quality control.
Identification and Quantification of Adulterants in Complex Matrices (e.g., dietary supplements)
A significant challenge in forensic chemistry and public health is the illegal adulteration of dietary supplements with undeclared pharmaceutical ingredients. So-called "herbal" or "natural" products for sexual enhancement are frequently found to be adulterated with Tadalafil or its analogues. usbio.nethkpcn.org.hk These undeclared substances can pose serious health risks to consumers, especially those with underlying health conditions.
2-Hydroxyethyl Nortadalafil has been identified as an adulterant in such products. usbio.net Analytical methods are therefore required to screen for and quantify these adulterants in complex matrices like herbal capsules, powders, and liquids. This compound is an invaluable tool in these analyses. By using it as an internal standard in LC-MS/MS methods, forensic laboratories can accurately identify and quantify the presence of 2-Hydroxyethyl Nortadalafil in seized supplements. The use of a stable isotope-labeled standard is particularly important when dealing with complex matrices, as it helps to mitigate matrix effects, where other components in the sample can interfere with the ionization of the target analyte, leading to inaccurate results.
The Food and Drug Administration (FDA) has issued public health warnings regarding the presence of 2-hydroxyethyl nortadalafil in dietary supplements, highlighting the importance of robust analytical methods for its detection. usbio.net
Method Validation for Analytical Procedures in Research and Regulatory Contexts
Before an analytical method can be used for routine analysis in a research or regulatory setting, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. Method validation ensures that the method is reliable, reproducible, and accurate. The use of a stable isotope-labeled internal standard like this compound is a cornerstone of robust method validation for quantitative analyses, particularly for the following parameters:
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. In the context of analyzing Tadalafil impurities, the method must be able to distinguish between Tadalafil, 2-Hydroxyethyl Nortadalafil, and other related substances. The use of LC-MS/MS provides high selectivity due to the unique fragmentation patterns of each compound. The inclusion of this compound helps to confirm the identity of the non-deuterated analyte peak based on its retention time and mass spectrometric behavior, thus enhancing the specificity of the assay.
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For impurity analysis and adulterant screening, low LOD and LOQ values are crucial. While these limits are inherent properties of the analytical instrument and method, the use of a deuterated internal standard can improve the confidence in the results at these low levels. Several studies have determined the LOD and LOQ for Tadalafil and its analogues using LC-MS/MS with deuterated internal standards, demonstrating the high sensitivity of these methods. For instance, a validated LC-MS/MS method for tadalafil in human plasma using tadalafil-d3 (B561897) as an internal standard reported an LOD of 0.17 ng/mL and an LOQ of 0.50 ng/mL.
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.17 |
| Limit of Quantification (LOQ) | 0.50 |
Table 1: Example LOD and LOQ values for Tadalafil analysis using a deuterated internal standard.
Linearity: The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte in the sample within a given range. A deuterated internal standard is used to construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This helps to ensure a linear response over a wide concentration range. For example, a validated method for Tadalafil showed linearity over a concentration range of 0.50–500 ng/mL.
Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. By adding a known amount of this compound to the sample, the recovery of the analyte can be accurately assessed, thus ensuring the accuracy of the measurement. Accuracy is often expressed as the percentage of analyte recovered by the assay. Validated methods using deuterated standards for Tadalafil analysis have reported accuracy values typically between 97.8% and 104.1%.
Precision: The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD). The use of an internal standard like this compound significantly improves the precision of a method by correcting for variations in sample injection volume and instrument response. Intra- and inter-batch precision for validated Tadalafil methods using deuterated standards are typically reported to be below 5%.
| Validation Parameter | Typical Reported Value |
| Linearity Range | 0.50 - 500 ng/mL |
| Accuracy | 97.8% - 104.1% |
| Precision (%RSD) | ≤ 3.7% |
Table 2: Example method validation data for Tadalafil analysis using a deuterated internal standard.
Mechanistic Insights into Deuterium Isotope Effects in Analogous Compounds
Kinetic Isotope Effects on Chemical Reactions and Enzymatic Transformations
The primary mechanism through which deuterium (B1214612) substitution alters a drug's behavior is the Kinetic Isotope Effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than a C-H bond, meaning more energy is required to break it. vulcanchem.com When the cleavage of this bond is the rate-limiting step in a chemical reaction, such as metabolic transformation by enzymes, the reaction proceeds more slowly for the deuterated compound. vulcanchem.com
For a compound like 2-Hydroxyethyl Nortadalafil-d4, the deuterium atoms are located on the ethyl group. If this part of the molecule is a primary site for metabolism by, for example, cytochrome P450 (CYP) enzymes, a significant KIE would be expected. This effect can lead to several outcomes:
Reduced Rate of Metabolism: The enzymatic process responsible for breaking down the molecule would be slower. nih.gov
Increased Plasma Half-Life: A slower metabolism typically results in the drug remaining in the bloodstream for a longer period. nih.gov
Increased Systemic Exposure (AUC): The total amount of the drug that the body is exposed to over time may be increased.
Altered Metabolite Profile: Deuteration can shift the metabolic pathway towards other, non-deuterated sites on the molecule, potentially reducing the formation of specific, sometimes toxic, metabolites.
Table 1: Illustrative Pharmacokinetic Parameters of a Hypothetical Parent Compound vs. its Deuterated (d4) Analog
| Parameter | Parent Compound | Deuterated (d4) Analog (Hypothetical) | Percentage Change |
| Metabolic Rate (in vitro) | 100 pmol/min/mg | 50 pmol/min/mg | -50% |
| Plasma Half-Life (t½) | 8 hours | 14 hours | +75% |
| Area Under the Curve (AUC) | 5000 ng·h/mL | 8750 ng·h/mL | +75% |
| Maximum Concentration (Cmax) | 600 ng/mL | 750 ng/mL | +25% |
Note: This table presents hypothetical data to illustrate the potential impact of deuteration and is not based on actual study results for this compound.
Stability and Degradation Pathways of Deuterated Compounds
In the context of this compound, this increased stability could translate to a longer shelf-life and potentially reduced degradation in the gastrointestinal tract if administered orally. However, it is important to note that the effect of deuteration is site-specific. If degradation occurs at a part of the molecule distant from the deuterated sites, the impact on stability may be minimal.
Influence of Deuteration on Hydrogen Bonding and Molecular Interactions
While the primary impact of deuteration is on covalent bond cleavage, it can also subtly influence non-covalent interactions like hydrogen bonds. The C-D bond is slightly shorter and less polarizable than the C-H bond. nih.gov This can lead to minor alterations in the molecule's conformation and its interactions with biological targets, such as receptors or enzymes.
Broader Implications of Deuterium Substitution in Medicinal Chemistry Research
The strategy of deuterium substitution has significant implications for drug discovery and development. It has evolved from a tool for mechanistic studies to a viable approach for creating new chemical entities with improved therapeutic profiles.
Key applications and implications include:
Improving Pharmacokinetics: As discussed, deuteration is frequently used to slow metabolism, prolong half-life, and increase drug exposure, potentially allowing for lower or less frequent dosing.
Reducing Toxicity: By blocking or slowing the formation of reactive or toxic metabolites, deuteration can lead to a better safety profile.
"Rescuing" Drug Candidates: Compounds that previously failed in clinical trials due to poor pharmacokinetic properties can sometimes be "rescued" by deuteration.
Stabilizing Chiral Centers: Deuterium can be used to stabilize chiral centers that are prone to in vivo inversion, ensuring that the more potent or safer enantiomer remains in its active form.
The approval of the first deuterated drug, deutetrabenazine, by the FDA in 2017 marked a significant milestone, validating this approach in modern pharmacotherapy. The existence of compounds like this compound, primarily as analytical standards, underscores the importance of studying the metabolism and disposition of parent drugs like nortadalafil (B1662904) and tadalafil (B1681874), often in the context of detecting their use or misuse in undeclared supplements.
Future Research Directions and Emerging Applications
Development of Novel Deuterated Analogs for Specific Research Purposes
The use of deuterium (B1214612) in drug molecules has evolved significantly from simple tracers to strategic tools for modifying pharmacokinetic profiles. medchemexpress.com The development of new deuterated analogs of 2-Hydroxyethyl Nortadalafil-d4 is a promising frontier, with applications centered on creating highly specific probes for metabolic and pharmacological studies.
Researchers can synthesize a variety of analogs with deuterium labels at different positions on the molecule. This site-specific deuteration allows for the investigation of the "kinetic isotope effect," where the heavier deuterium atom can slow down metabolic processes that involve breaking a carbon-hydrogen bond. medchemexpress.com By observing how these new analogs are metabolized, scientists can pinpoint specific sites of metabolic attack and better understand the enzymes involved, such as the Cytochrome P450 (CYP) family. nih.gov
Furthermore, novel deuterated analogs serve as superior internal standards for quantitative analysis. In complex biological matrices, having a suite of deuterated standards with slightly different masses can enable more complex and precise multiplex assays, allowing for the simultaneous measurement of the parent drug and multiple metabolites. researchgate.netresearchgate.net
Table 1: Potential Applications of Novel Deuterated Analogs
| Research Area | Application of Novel Analogs | Rationale |
|---|---|---|
| Metabolic Pathway Elucidation | Site-specific deuteration to probe different metabolic hotspots. | Inducing the kinetic isotope effect to slow specific reactions, revealing primary and secondary metabolic pathways. |
| Pharmacokinetic Studies | Analogs with deuteration on metabolically stable positions. | Creation of long-lasting tracers for absorption, distribution, metabolism, and excretion (ADME) studies. |
| Quantitative Bioanalysis | A library of deuterated standards with varying deuterium incorporation (d1, d2, d3, etc.). | Serve as internal standards in mass spectrometry for highly accurate quantification of the parent compound and its metabolites. researchgate.net |
| Enzyme Inhibition Assays | Deuterated substrates to study specific enzyme kinetics. | Investigate the mechanism and rate of enzymatic degradation by specific isozymes like CYP3A4. nih.gov |
Integration with Advanced Chemoinformatic and Computational Chemistry Approaches
Computational chemistry and chemoinformatics provide powerful predictive tools that can guide and refine laboratory research. For this compound, these approaches can be used to model its interaction with biological targets and predict its physicochemical properties.
Molecular docking simulations can be employed to understand how this compound binds to the active site of PDE5. acs.org These models can predict the binding affinity and orientation, offering insights into whether the 2-hydroxyethyl group and the deuterium labels alter the interaction compared to tadalafil (B1681874). nih.gov Such studies are crucial for designing future analogs with potentially enhanced selectivity or potency. mdpi.comnih.gov
Quantum mechanics calculations can be used to predict the stability of different parts of the molecule and the likely sites of metabolism, complementing experimental data derived from deuterated analog studies. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate structural features of a series of tadalafil analogs with their biological activity, helping to rationalize the design of new compounds with desired properties. nih.gov
Table 2: Chemoinformatic and Computational Approaches
| Technique | Application for this compound | Expected Outcome |
|---|---|---|
| Molecular Docking | Simulating the binding of the compound to the PDE5 active site. | Prediction of binding energy, key amino acid interactions, and comparison with tadalafil's binding mode. acs.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound within the enzyme's binding pocket over time. | Understanding the stability of the drug-receptor complex and the influence of the hydroxyethyl (B10761427) moiety on binding kinetics. nih.gov |
| Quantum Mechanics (QM) | Calculating electron distribution and bond energies. | Predicting sites susceptible to metabolic attack and understanding the electronic basis of the kinetic isotope effect. |
| QSAR Modeling | Correlating structural properties of tadalafil analogs with their PDE5 inhibitory activity. | Developing predictive models to guide the synthesis of new, more potent, or selective analogs. |
Expansion of Analytical Methodologies for Trace Analysis and Isotope Ratio Studies
The presence of the deuterium label makes this compound an ideal candidate for analysis by mass spectrometry-based techniques. Future research will likely focus on developing ultra-sensitive methods for its detection in various matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying drugs and their metabolites in biological fluids. researchgate.netdovepress.com The development of new LC-MS/MS methods will focus on achieving lower limits of detection, allowing for trace analysis in studies involving microdosing or for monitoring environmental contamination. The unique mass of this compound allows it to be easily distinguished from its non-deuterated counterpart and other endogenous compounds. researchgate.net
A particularly innovative area is the use of high-resolution mass spectrometry for isotope ratio studies. nih.gov By precisely measuring the ratio of the deuterated compound to any non-deuterated version that might be formed through metabolic exchange, researchers can gain deep insights into metabolic stability and kinetics in vivo. This technique, known as gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) or similar liquid chromatography-based approaches, can provide a detailed picture of the compound's metabolic fate. nih.gov
Contribution to Fundamental Understanding of Drug Metabolism and Impurity Formation Mechanisms
Studying this compound can provide fundamental insights that extend beyond this single molecule, contributing to the broader understanding of drug metabolism and the formation of impurities.
The deuterium atoms act as a "metabolic tracer," allowing researchers to follow the molecule through complex biological systems without the need for radioactive labeling. By tracking the appearance of deuterated metabolites, scientists can definitively map the metabolic fate of the 2-hydroxyethyl nortadalafil (B1662904) structure. This can help answer fundamental questions about how modifications to the core tadalafil structure (like the addition of the hydroxyethyl group) influence metabolic pathways. nih.gov
Similarly, this compound is invaluable for studying the mechanisms of impurity formation during drug synthesis and degradation. acgpubs.orgresearchgate.net By using this compound as a starting material or a spike-in standard, analytical chemists can track the formation of specific impurities, differentiate between process-related impurities and degradants, and validate the stability of the drug substance under various conditions. daicelpharmastandards.com This knowledge is critical for ensuring the quality and safety of active pharmaceutical ingredients.
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Tadalafil |
| Nortadalafil |
| Sildenafil |
| Vardenafil |
| Aminotadalafil |
| Hydroxyhomosildenafil |
| Isopropylnortadalafil |
| Chloropropanoylpretadalafil (B1145442) |
| N-ethyl tadalafil |
| Finasteride |
| Macitentan |
| Indomethacin |
| Morphine |
| Cisplatin |
| Ambrisentan |
| Sarcosine ethyl ester HCl |
| D-tryptophan |
| Piperonal |
Q & A
Basic: How should researchers design experiments to study the pharmacokinetics of 2-Hydroxyethyl Nortadalafil-d4 in preclinical models?
Methodological Answer:
To evaluate pharmacokinetics, employ a crossover study design using deuterated analogs (e.g., this compound) as internal standards for mass spectrometry calibration. Key steps include:
- Controlled Variables: Standardize administration routes (oral vs. intravenous), dosing intervals, and biological matrices (plasma, tissue homogenates).
- Analytical Validation: Use LC-MS/MS with deuterium-labeled compounds to correct for ion suppression/enhancement effects .
- Ethical Compliance: Adhere to protocols for humane endpoints and sample size minimization (e.g., 3Rs framework) .
Basic: What methodologies ensure reliable quantification of this compound in complex biological matrices?
Methodological Answer:
- Sample Preparation: Solid-phase extraction (SPE) or protein precipitation to reduce matrix interference.
- Isotope Dilution: Use this compound as a deuterated internal standard to account for recovery variability during LC-MS/MS analysis.
- Calibration Curves: Validate linearity (R² > 0.99) across physiologically relevant concentrations (e.g., 1–1000 ng/mL) .
- Quality Controls: Include inter- and intra-day precision assessments (<15% CV) .
Advanced: How can researchers resolve contradictory data in metabolic stability studies of this compound across species?
Methodological Answer:
- Hypothesis Testing: Compare hepatic microsomal incubation results (e.g., human vs. rodent CYP450 isoforms) using stable isotope tracing to differentiate parent compound vs. metabolites .
- Enzyme Inhibition Assays: Co-incubate with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.
- Data Normalization: Adjust for interspecies differences in protein binding or enzymatic activity using deuterated analogs for precise quantification .
Advanced: What experimental strategies optimize the detection of trace-level this compound in environmental samples?
Methodological Answer:
- Enrichment Techniques: Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) to concentrate analytes.
- High-Resolution MS: Employ Q-TOF or Orbitrap systems for accurate mass measurements (<5 ppm error) to distinguish isotopic clusters (d4 vs. non-deuterated forms).
- Matrix-Matched Standards: Prepare calibration curves in environmental matrices (e.g., wastewater) to correct for ion suppression .
Basic: What ethical considerations are critical when designing human studies involving analogs of this compound?
Methodological Answer:
- Informed Consent: Disclose potential risks of PDE5 inhibitor analogs (e.g., cardiovascular effects) during participant recruitment .
- Blinding: Use double-blind protocols to minimize bias in placebo-controlled trials.
- Data Anonymization: Store identifiable data separately from experimental results to comply with GDPR or HIPAA .
Advanced: How can researchers validate the specificity of antibodies used in immunoassays targeting this compound?
Methodological Answer:
- Cross-Reactivity Testing: Compare binding affinity against structurally similar compounds (e.g., Tadalafil, Sildenafil) via ELISA or Western blot.
- Deuterium Effects: Confirm that deuterium substitution does not alter epitope recognition using deuterated vs. non-deuterated analogs.
- Orthogonal Validation: Correlate immunoassay results with LC-MS/MS data to confirm specificity .
Basic: What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values.
- ANOVA with Post Hoc Tests: Compare multiple dosing groups (e.g., Tukey’s test) while controlling for Type I error.
- Power Analysis: Predefine sample sizes using pilot data to ensure adequate statistical power (e.g., α = 0.05, β = 0.2) .
Advanced: How can isotopic interference be minimized when quantifying this compound alongside non-deuterated analogs?
Methodological Answer:
- Chromatographic Separation: Optimize HPLC gradients to resolve deuterated and non-deuterated peaks.
- High-Resolution MS: Use instruments with resolving power >20,000 to differentiate m/z shifts from deuterium incorporation.
- Background Subtraction: Apply blank matrix corrections to eliminate baseline noise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
